molecular formula C10H9BrN2 B068100 2-(4-bromo-3-methylphenyl)-1H-imidazole CAS No. 180083-01-6

2-(4-bromo-3-methylphenyl)-1H-imidazole

Cat. No. B068100
CAS RN: 180083-01-6
M. Wt: 237.1 g/mol
InChI Key: NSFUTNZCJRSLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in scientific research due to its potential pharmaceutical applications.

Mechanism Of Action

The mechanism of action of 2-(4-bromo-3-methylphenyl)-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3-methylphenyl)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(4-bromo-3-methylphenyl)-1H-imidazole in lab experiments is its high potency against cancer cells and inflammatory diseases. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on 2-(4-bromo-3-methylphenyl)-1H-imidazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel derivatives of 2-(4-bromo-3-methylphenyl)-1H-imidazole with improved pharmacokinetic properties and reduced toxicity is an area of active research.

Scientific Research Applications

2-(4-bromo-3-methylphenyl)-1H-imidazole has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit significant activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has shown promising results in the treatment of various inflammatory diseases, such as rheumatoid arthritis.

properties

CAS RN

180083-01-6

Product Name

2-(4-bromo-3-methylphenyl)-1H-imidazole

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13)

InChI Key

NSFUTNZCJRSLRC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC=CN2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=CN2)Br

synonyms

2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-bromo-3-methylbenzimidate hydrochloride (D87, 5.0 g; 21.9 mmol) was dissolved in methanol (30 ml) and stirred during the addition of a solution of 2-aminoacetaldehyde dimethyl acetal (2.4 ml; 21.9 mmol) in methanol (10 ml) over 30 minutes. Stirring was continued for 36 hours and evaporated in vacuo to yield an orange gum (7 g crude). This crude hydrochloride was treated with conc. H2SO4 (12 ml) at 5°, the heated at 50° for 10 minutes. The solution was cooled in ice, diluted with H2O and basified with 10% NaOH. The aqueous solution was extracted with chloroform (4 times) and the organics combined, dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by flash silica gel chromatography eluting with 1% MeOH/CHCl3 to yield the title compound as a white solid (1.55 g; 44%).
Name
Methyl 4-bromo-3-methylbenzimidate hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

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